(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide
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Overview
Description
(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopenta[b][1,4]oxazine structure, which contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of EN300-7538822 are currently unknown. This compound is a derivative of 1,4-oxazine , a fundamental heterocyclic compound that has been characterized spectroscopically . .
Mode of Action
It’s known that 1,4-oxazine derivatives can switch single-molecule junctions between a low-conducting and a high-conducting state
Biochemical Pathways
Biochemical pathways typically involve a series of chemical reactions occurring within a cell, leading to changes in the cell’s state or outputs . Given the potential electrical modulation properties of EN300-7538822 , it might influence pathways related to ion channels or electrical signaling in cells.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a drug is processed in the body, its bioavailability, and its potential interactions with other substances .
Action Environment
Environmental factors can significantly impact a compound’s effectiveness, including temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxazine ring, followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods leverage optimized reaction conditions, such as the use of catalysts and automated control systems, to enhance efficiency and scalability. The purification of the compound is typically achieved through crystallization, distillation, or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler analogs with fewer functional groups.
Scientific Research Applications
(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylic acid
- (4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-methylamide
Uniqueness
Compared to similar compounds, (4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide exhibits unique chemical properties due to the presence of the carboxamide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-8(11)10-4-5-12-7-3-1-2-6(7)10/h6-7H,1-5H2,(H2,9,11)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVJBOLCRIEICD-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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